molecular formula C8H13N3OS B8622998 2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine

2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine

Cat. No.: B8622998
M. Wt: 199.28 g/mol
InChI Key: WXRTUDXQAJRAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine is a chemical compound that features a morpholine ring attached to a thiazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine typically involves the reaction of morpholine with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of a thiazole derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiazole rings.

Scientific Research Applications

2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-ylmethyl-thiazole: Lacks the amine group, which may affect its reactivity and applications.

    4-Morpholin-4-ylmethyl-thiazol-5-ylamine: A positional isomer with different properties.

    2-Morpholin-4-ylmethyl-thiazol-5-ylmethanol: Contains a hydroxyl group instead of an amine, leading to different chemical behavior.

Uniqueness

2-(Morpholin-4-ylmethyl)-1,3-thiazol-5-amine is unique due to the presence of both a morpholine and thiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C8H13N3OS/c9-7-5-10-8(13-7)6-11-1-3-12-4-2-11/h5H,1-4,6,9H2

InChI Key

WXRTUDXQAJRAJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-morpholinylcarbonyl)-1,3-thiazol-5-amine (Preparation 26, 1.0 g) in THF (10 mL) under nitrogen at ambient temperature is added borane (1.0 M solution in THF, 9.39 mL). The bright yellow mixture is heated to reflux (85° C.) for 1 h. The mixture is cooled to ambient temperature, quenched with aq. NH4Cl, and extracted with EtOAc (3×75 mL). The organic layer is dried (MgSO4) and the solvent removed. The residue is purified by column chromatography (eluent 2% MeOH/CH2Cl2) to afford 329 mg (35%) of the title compound as a yellow oil. Physical characteristics: 1H NMR (CDCl3) δ 2.49, 3.61, 3.65, 6.84; MS (ESI+) m/z 200 (M+H)+.
Name
2-(4-morpholinylcarbonyl)-1,3-thiazol-5-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.39 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
35%

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